3-(3-Methoxyphenyl)-3-oxopropanenitrile chemical properties and structure
3-(3-Methoxyphenyl)-3-oxopropanenitrile chemical properties and structure
An In-depth Technical Guide to 3-(3-Methoxyphenyl)-3-oxopropanenitrile for Researchers and Drug Development Professionals
Introduction
3-(3-Methoxyphenyl)-3-oxopropanenitrile, also known as 3-Methoxybenzoylacetonitrile, is a versatile bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a methoxyphenyl group, a ketone, and a nitrile, makes it a valuable intermediate for constructing more complex molecular frameworks. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its role as a precursor in the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of a compound are foundational to understanding its reactivity and potential applications.
Nomenclature and Chemical Identifiers
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IUPAC Name: 3-(3-methoxyphenyl)-3-oxopropanenitrile[1]
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Synonyms: 3-Methoxybenzoylacetonitrile, 3-(3-methoxy-phenyl)-3-oxo-propionitrile[2][3]
Chemical Structure
The structure of 3-(3-Methoxyphenyl)-3-oxopropanenitrile consists of a central propanenitrile chain with a ketone at the β-position (C3) and a 3-methoxyphenyl substituent also at C3. This arrangement makes the methylene protons (at C2) acidic and the molecule reactive at multiple sites.
Caption: Chemical structure of 3-(3-Methoxyphenyl)-3-oxopropanenitrile.
Physicochemical Data
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 175.18 g/mol | [1][2] |
| Appearance | Colorless to light yellow crystal | [2] |
| Melting Point | 89-91 °C | [2] |
| Boiling Point | 331.8 °C at 760 mmHg | [2] |
| Density | 1.131 g/cm³ | [2] |
| Flash Point | 144.6 °C | [2] |
| Solubility | Soluble in ethanol, dimethylformamide, and dichloromethane | [2] |
Synthesis and Reactivity
Synthetic Pathway
A common laboratory and industrial method for synthesizing 3-(3-Methoxyphenyl)-3-oxopropanenitrile involves the condensation reaction between a 3-methoxybenzoyl derivative and acetonitrile. A typical procedure utilizes 3-methoxybenzoyl chloride and acetonitrile in the presence of a base.[2]
The causality behind this choice of reactants lies in the electrophilic nature of the acyl chloride carbon and the nucleophilic character of the carbanion generated from deprotonating acetonitrile with a strong base. This reaction provides an efficient route to the β-ketonitrile structure.
Caption: Generalized workflow for the synthesis of the title compound.
Chemical Reactivity and Mechanistic Insights
3-(3-Methoxyphenyl)-3-oxopropanenitrile is a valuable C3 synthon due to its dual reactivity.[4]
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Carbonyl Group: The ketone functional group is susceptible to nucleophilic addition reactions.
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Activated Methylene Group: The protons on the carbon adjacent to both the carbonyl and nitrile groups are acidic, allowing for easy deprotonation to form a stable carbanion. This nucleophilic center can participate in various carbon-carbon bond-forming reactions.
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Nitrile Group: The nitrile can undergo hydrolysis, reduction, or participate in cyclization reactions.
This trifecta of reactive sites makes it an ideal precursor for synthesizing a wide array of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, which are prevalent scaffolds in medicinal chemistry.[4][5] For instance, in multicomponent reactions like the Gewald synthesis of 2-aminothiophenes, this compound can serve as the core β-ketonitrile component.[6]
Spectroscopic and Analytical Profile
Accurate characterization is critical for verifying the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.
Analytical Workflow
The following workflow represents a standard protocol for the structural elucidation and purity assessment of 3-(3-Methoxyphenyl)-3-oxopropanenitrile.
Caption: Spectroscopic and chromatographic analysis workflow.
Expected Spectroscopic Data
While comprehensive, validated spectra are best obtained experimentally, the expected features can be predicted based on the molecular structure.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the δ 6.8-7.5 ppm range), a singlet for the methoxy group protons (~δ 3.8 ppm), and a singlet for the active methylene protons (~δ 3.8-4.0 ppm).[7]
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¹³C NMR Spectroscopy: The carbon NMR would reveal signals for the carbonyl carbon (~δ 190 ppm), the nitrile carbon (~δ 115 ppm), the methoxy carbon (~δ 55 ppm), the methylene carbon, and the aromatic carbons.
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Infrared (IR) Spectroscopy: Key vibrational frequencies are anticipated for the C≡N stretch (nitrile), C=O stretch (ketone), C-O-C stretch (ether), and aromatic C-H and C=C bonds.[7]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight (175.18 g/mol ). Fragmentation patterns would likely involve the loss of CO, OCH₃, and other characteristic fragments.[7]
Applications in Research and Drug Development
The utility of 3-(3-Methoxyphenyl)-3-oxopropanenitrile is primarily as a chemical intermediate.
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Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals. It is particularly noted for its use in developing anti-inflammatory and analgesic agents, which are vital for pain management.[5] Its structure is a precursor to core scaffolds found in a range of bioactive molecules.
-
Agrochemical Chemistry: The compound is also utilized in the formulation of agrochemicals, contributing to crop protection products that target pests and diseases.[5]
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Heterocyclic Synthesis: As previously mentioned, its ability to participate in diverse chemical transformations, including nucleophilic additions and condensation reactions, makes it highly valuable for creating complex organic frameworks for further screening and development.[4][5]
Safety, Handling, and Storage
Proper handling is essential due to the compound's hazard profile.
GHS Hazard Identification
According to its safety data sheet, 3-(3-Methoxyphenyl)-3-oxopropanenitrile is classified with the following hazards:
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Harmful if swallowed (H302)[1]
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Harmful in contact with skin (H312)[1]
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Causes skin irritation (H315)[1]
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Causes serious eye irritation (H319)[1]
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Harmful if inhaled (H332)[1]
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May cause respiratory irritation (H335)[1]
Recommended Handling and Storage Protocol
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Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[9][10] Avoid breathing dust, fumes, or vapors and prevent contact with skin and eyes.[8][9] Wash hands and any exposed skin thoroughly after handling.[9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][11]
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs or if you feel unwell.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[8]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]
References
-
3-(3-Methoxyphenyl)-3-oxopropanenitrile | C10H9NO2 | CID 584716 - PubChem. [Link]
-
3 - SAFETY DATA SHEET. [Link]
-
2 - SAFETY DATA SHEET. [Link]
-
3-(3-Methoxyphenyl)-3-oxopropanenitrile - ChemBK. [Link]
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3-(2-Hydroxy-4-methoxyphenyl)-3-oxopropanenitrile | C10H9NO3 | CID - PubChem. [Link]
-
3-(2-Hydroxy-5-methoxyphenyl)-3-oxopropanenitrile | C10H9NO3 | CID - PubChem. [Link]
-
Supporting Information. [Link]
-
The Importance of (3-Methoxyphenyl)acetonitrile in Modern Organic Synthesis. [Link]
Sources
- 1. 3-(3-Methoxyphenyl)-3-oxopropanenitrile | C10H9NO2 | CID 584716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 3-(3-Methoxyphenyl)-3-oxopropanenitrile - CAS:21667-60-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
